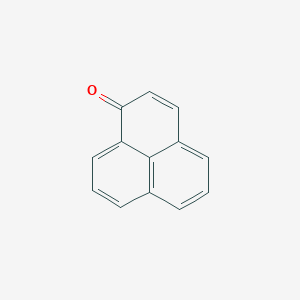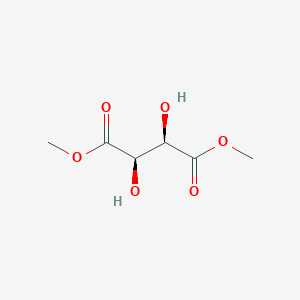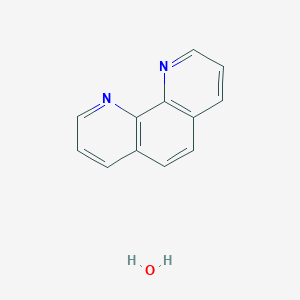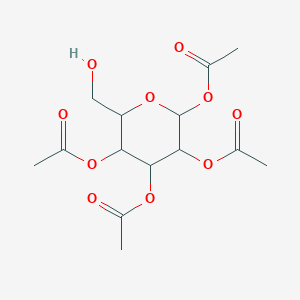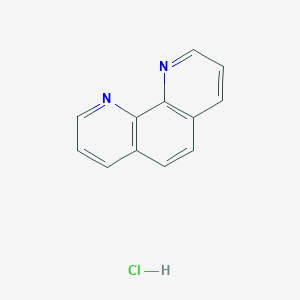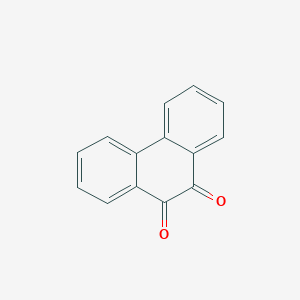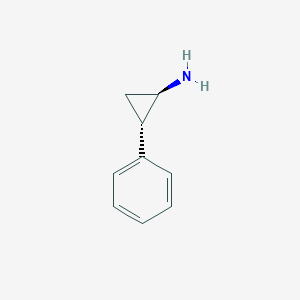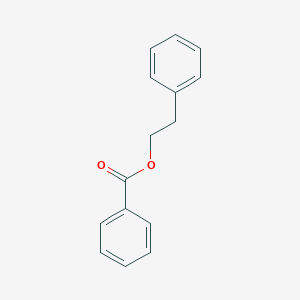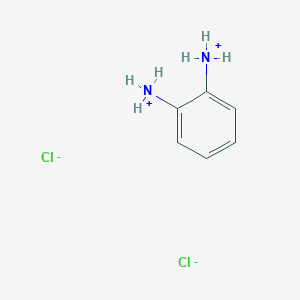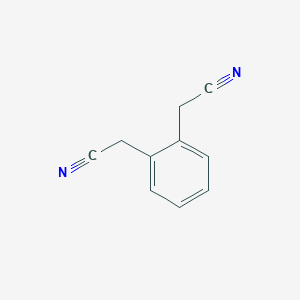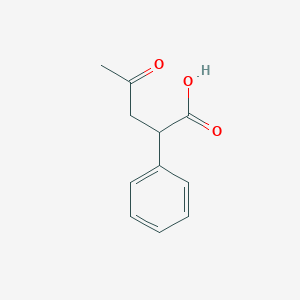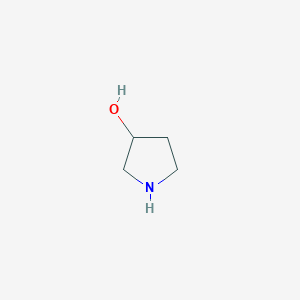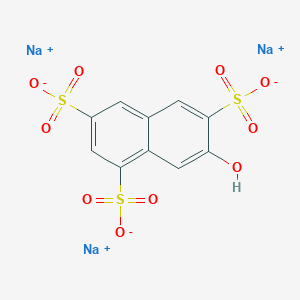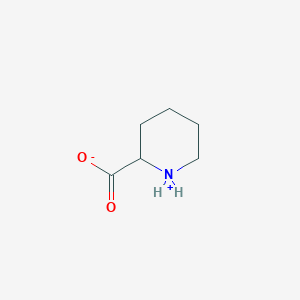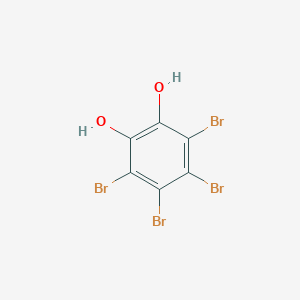
Tetrabromocatechol
Descripción general
Descripción
Tetrabromocatechol is a halogenated derivative of catechol, featuring four bromine atoms attached to the benzene ring. It is known for its ability to form complexes with various metals, acting as a chelating ligand due to its two hydroxyl groups. The presence of bromine atoms significantly alters its chemical and physical properties compared to the parent catechol molecule.
Synthesis Analysis
The synthesis of tetrabromocatechol-based complexes can involve various ligands and metals, leading to a diverse range of structures and properties. For instance, a series of cobalt(III) complexes with tetrabromocatechol and different nitrogen-donor ancillary ligands have been synthesized, showcasing the versatility of tetrabromocatechol in coordination chemistry . Another example includes the synthesis of a triangular cluster of molybdenum coordinated with tetrabromocatecholate, demonstrating the compound's ability to engage in complex cluster formation .
Molecular Structure Analysis
X-ray crystallography has been employed to elucidate the structures of tetrabromocatechol complexes. The structural analyses reveal that tetrabromocatechol can form 1:1 cobalt-dioxolene adducts with bi- or tetradentate ancillary ligands, while a 2:1 cobalt-dioxolene ratio is observed with monodentate ligands . The molecular structure of these complexes is further characterized by the presence of co-crystallization phenomena and unusual molecular arrangements, such as the formation of molecular staircases in the case of a tetrabromo diquinoline derivative .
Chemical Reactions Analysis
Tetrabromocatechol complexes exhibit interesting chemical behaviors, such as thermally induced valence tautomerism, which is a reversible change in the electronic structure of a molecule induced by temperature changes. This phenomenon has been observed in cobalt(III) and manganese(III) complexes with tetrabromocatechol, leading to significant changes in their optical absorption properties . Additionally, the electrochemical studies of these complexes reveal quasi-reversible redox processes attributed to the o-dioxolene ligands and the reduction of metal centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrabromocatechol complexes are influenced by their molecular structure and the nature of the metal-ligand interactions. For example, the cobalt(III) complexes are generally diamagnetic in the solid state but can undergo changes in their magnetic properties in solution . The dielectric properties of related compounds, such as tetrapropylammonium tetrabromozincate, have been studied, showing a distribution of relaxation times likely due to the dynamics of alkyl chains .
Aplicaciones Científicas De Investigación
Environmental Monitoring
Tetrabromocatechol is studied in the context of environmental health, particularly in monitoring the health of workers exposed to certain digital communication systems. For instance, the Airwave Health Monitoring Study examines the health risks associated with the use of TETRA, a digital communication system used by police forces and other emergency services, broadening the investigation into the general health of the workforce. Blood and urine samples are stored for long-term access for biochemical or genetic analysis, which could involve studying the impact of compounds like tetrabromocatechol (Elliott et al., 2014).
Material Science and Engineering
In the realm of material science, tetrabromocatechol has been instrumental. A study discusses the synthesis and analysis of tetrabromocatechol chelated mononuclear cobalt(III) complexes with various nitrogen-donor ancillary ligands. These complexes are characterized using various spectroscopic techniques and electrochemical methods, and their structures have been elucidated by X-ray crystallography. The study explores the unique properties of these complexes, such as thermally induced valence tautomerism and electrochemical behavior, indicating the compound's significance in material science and engineering (Panja, 2013).
Educational Applications
Tetrabromocatechol has found its way into educational methodologies. A novel teaching and learning method, the TETRA-method, uses the tetrahedral spatial mind model to facilitate the understanding of various thematic interconnections and phenomena, particularly in chemistry education. This method aims to rouse students' cognitive interest and consolidate their fragmentary knowledge, indicating the compound's metaphorical application in pedagogical approaches (Mozeika et al., 2010).
Biomedical Research
Although not directly involving tetrabromocatechol, studies in related fields hint at potential biomedical applications. For example, in tissue engineering, the search for "smart" biomaterials that actively participate in the formation of functional tissue is paramount. Research in this area focuses on the development of such biomaterials that can mimic the complex interactions between cells and the extracellular matrix, promoting functional tissue regeneration. This research indirectly highlights the potential for complex organic molecules like tetrabromocatechol in advanced biomedical applications (Furth et al., 2007).
Safety And Hazards
Direcciones Futuras
Tetrabromocatechol has been used in research to increase the activity of titanium dioxide catalyst for visible-light-induced aerobic conversion of toluene to benzaldehyde . This suggests potential future applications in the field of photocatalytic oxidation, an environmentally benign approach for fine chemical synthesis .
Propiedades
IUPAC Name |
3,4,5,6-tetrabromobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUWOBSDSJNJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060073 | |
| Record name | 1,2-Benzenediol, 3,4,5,6-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromocatechol | |
CAS RN |
488-47-1 | |
| Record name | 3,4,5,6-Tetrabromo-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 488-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 488-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 3,4,5,6-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabromopyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABROMOCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N642CPH23M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



